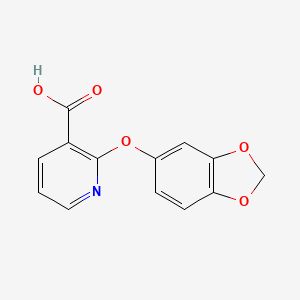
2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid
Cat. No. B1333778
Key on ui cas rn:
214758-41-5
M. Wt: 259.21 g/mol
InChI Key: HXXHQOGRXQVZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07183293B2
Procedure details


2-Chloro-nicotinic acid ethyl ester (10 g), benzo[1,3]dioxol-5-ol (sesamol, 8.2 g), and cesium carbonate (21 g) were mixed in anhydrous dioxane (40 mL) and the resulting slurry heated to reflux for 16 h. In a separate flask, lithium hydroxide (12.9 g) was dissolved in water (80 mL) with warming and then added to the refluxing mixture, which was heated for an additional 4 h. The mixture was cooled to ambient temperature and concentrated in vacuo to remove the dioxane. Concentrated hydrochloric acid was added dropwise until the pH=3. The acidified solution was then extracted with ethyl acetate (7×100 mL) to yield crude product, which was recrystallized from ethyl acetate to yield the purified title compound (10.8 g).


Name
cesium carbonate
Quantity
21 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][CH:8]=[N:7][C:6]=1Cl)C.[O:13]1[C:17]2[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:16]=2[O:15][CH2:14]1.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.[OH-].[Li+].O>[O:13]1[C:17]2[CH:18]=[CH:19][C:20]([O:22][C:6]3[N:7]=[CH:8][CH:9]=[CH:10][C:5]=3[C:4]([OH:3])=[O:12])=[CH:21][C:16]=2[O:15][CH2:14]1 |f:2.3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=C(N=CC=C1)Cl)=O
|
|
Name
|
|
|
Quantity
|
8.2 g
|
|
Type
|
reactant
|
|
Smiles
|
O1COC2=C1C=CC(=C2)O
|
|
Name
|
cesium carbonate
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
12.9 g
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting slurry heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 16 h
|
|
Duration
|
16 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with warming
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to the refluxing mixture, which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated for an additional 4 h
|
|
Duration
|
4 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the dioxane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Concentrated hydrochloric acid was added dropwise until the pH=3
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The acidified solution was then extracted with ethyl acetate (7×100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield crude product, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield the
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified title compound (10.8 g)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1COC2=C1C=CC(=C2)OC2=C(C(=O)O)C=CC=N2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
